2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid

Overview

Description

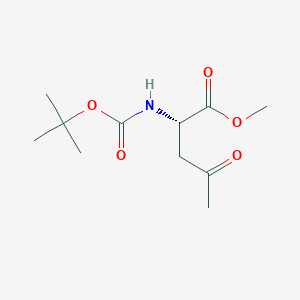

“2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid” is a compound that belongs to the class of organic compounds known as thiazole carboxylic acids and derivatives . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid group (or a derivative thereof) .

Synthesis Analysis

The synthesis of thiazole compounds often involves various chemical reactions. For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol can be heated during the initial stage of reaction .Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The InChI code for “this compound” is1S/C6H7ClNO2S/c1-2-3-4 (5 (9)10)8-6 (7)11-3/h11H,2H2,1H3, (H,9,10) . Chemical Reactions Analysis

Thiazole compounds, due to their aromaticity, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 192.65 . More detailed physical and chemical properties may be found in the Material Safety Data Sheet (MSDS) .Scientific Research Applications

Synthesis and Intermediate Roles

Synthesis of Biologically Active Compounds

2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid serves as an intermediate in the synthesis of various biologically active compounds. For instance, it is utilized in the production of thiazole carboxylic acids, which are significant in biological contexts (Tu Yuanbiao et al., 2016).

One-Pot Synthesis Processes

The compound is involved in one-pot synthesis methods, notably in the creation of functionalized ethyl 1,3-thiazole-5-carboxylates, highlighting its efficiency in streamlining chemical synthesis processes (I. Yavari et al., 2009).

Biological Activities

Anti-bacterial Activities

Novel thiazole compounds containing this compound as an intermediate have demonstrated significant anti-bacterial properties. This indicates its potential application in the development of new antibiotics or bactericidal agents (Qiu Li-ga, 2015).

Molluscicidal Properties

Some derivatives of this compound have been found to possess molluscicidal properties, suggesting their use in controlling populations of mollusks, particularly those that may act as vectors for diseases (K. El-bayouki et al., 1988).

Chemical Properties and Analysis

Structural Characterization

Research has focused on the structural analysis and characterization of compounds containing this compound. This involves studying their molecular structures, bonding, and chemical properties to understand their behavior in various reactions (D. Lynch et al., 2004).

Synthesis Optimization

Studies have been conducted to optimize the synthesis of this compound, aiming to increase yields and improve the efficiency of the production process. This includes exploring different chemical pathways and reaction conditions (Liu An-chang, 2012).

Mechanism of Action

Thiazoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The application of thiazole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

Safety and Hazards

Future Directions

Thiazole compounds have been the focus of medicinal chemists due to their potential in developing novel therapeutic agents for a variety of pathological conditions . The current research may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

Biochemical Analysis

Biochemical Properties

2-Chloro-5-ethyl-1,3-thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the thiazole ring in this compound can participate in nucleophilic and electrophilic reactions, affecting enzyme catalysis. This compound has been shown to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and contributing to cellular defense mechanisms .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, this compound has been observed to impact cell signaling pathways related to inflammation and apoptosis, thereby affecting cell survival and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For example, the interaction of this compound with DNA can lead to changes in gene expression, either by promoting or inhibiting transcription . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular metabolism and function, highlighting the importance of controlled experimental conditions .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Low doses of this compound have been found to exert beneficial effects, such as enhancing cellular defense mechanisms and improving metabolic function . High doses can lead to toxic effects, including oxidative stress and cellular damage . These findings underscore the importance of dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle, affecting energy production and utilization . Additionally, this compound can influence the levels of key metabolites, such as ATP and NADH, thereby impacting cellular energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . The distribution of this compound within tissues is influenced by its chemical properties, such as solubility and affinity for binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as mitochondria and the nucleus, where it exerts its biochemical effects . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its proper localization and function .

properties

IUPAC Name |

2-chloro-5-ethyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-2-3-4(5(9)10)8-6(7)11-3/h2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBBBKNEWQFTQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(S1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1194374-29-2 | |

| Record name | 2-chloro-5-ethyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[3,2-b]pyridin-5-amine hydrochloride](/img/structure/B1399068.png)

acetic acid](/img/structure/B1399070.png)

![3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1399074.png)

![CarbaMic acid, N-[5-[(2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B1399078.png)

![tert-Butyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1399083.png)